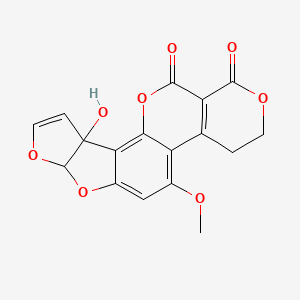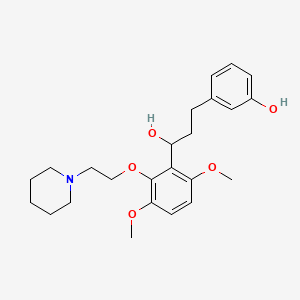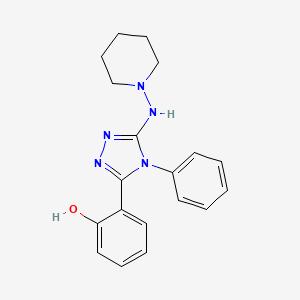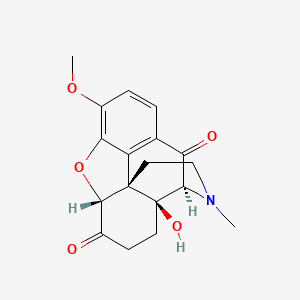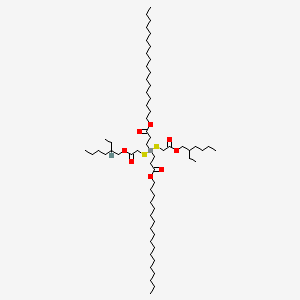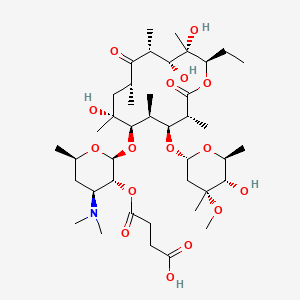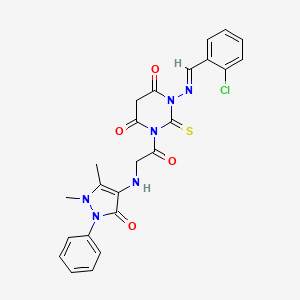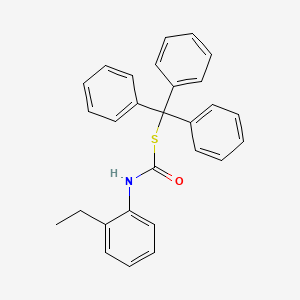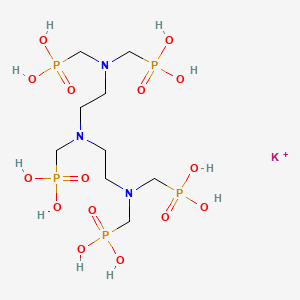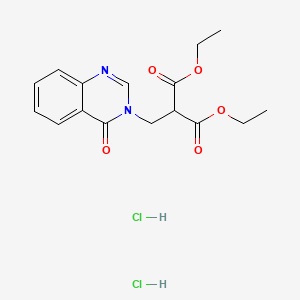
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents. The resulting quinazoline intermediate is then subjected to further functionalization to introduce the diethyl propanedioate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to ensure the final product meets the desired specifications.
化学反应分析
Types of Reactions
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions will vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
科学研究应用
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: Research into its pharmacological properties could lead to the development of new medications for treating various diseases.
Industry: Its unique chemical properties may find applications in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets will depend on the specific application and the compound’s structure-activity relationship.
相似化合物的比较
Similar Compounds
Similar compounds to diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride include other quinazoline derivatives such as:
- 4-oxo-3(4H)-quinazolinecarboxylates
- Quinazoline-2,4-diones
- Quinazoline-4-amines
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and the dihydrochloride salt form. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
75159-43-2 |
|---|---|
分子式 |
C16H20Cl2N2O5 |
分子量 |
391.2 g/mol |
IUPAC 名称 |
diethyl 2-[(4-oxoquinazolin-3-yl)methyl]propanedioate;dihydrochloride |
InChI |
InChI=1S/C16H18N2O5.2ClH/c1-3-22-15(20)12(16(21)23-4-2)9-18-10-17-13-8-6-5-7-11(13)14(18)19;;/h5-8,10,12H,3-4,9H2,1-2H3;2*1H |
InChI 键 |
JSKLNTDREMQACO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CN1C=NC2=CC=CC=C2C1=O)C(=O)OCC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


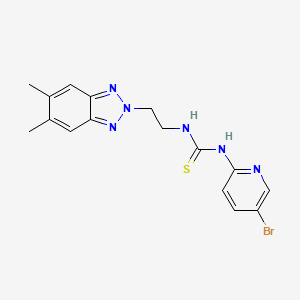
![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)
